(2-methoxypyridin-3-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone
Description
Properties
IUPAC Name |
(2-methoxypyridin-3-yl)-[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-13-21-16-7-3-4-8-17(16)23(13)14-9-11-22(12-14)19(24)15-6-5-10-20-18(15)25-2/h3-8,10,14H,9,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHRXBBKQUQZGCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)C4=C(N=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-methoxypyridin-3-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone , with CAS number 2034514-56-0 , is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 336.4 g/mol . The structure features a pyridine ring and a benzimidazole moiety, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C19H20N4O2 |
| Molecular Weight | 336.4 g/mol |
| CAS Number | 2034514-56-0 |
Antitumor Activity
Recent studies have indicated that compounds containing both pyridine and benzimidazole structures exhibit significant antitumor properties. For instance, derivatives of benzimidazole have been shown to induce apoptosis in cancer cells through caspase-dependent pathways. In vitro studies demonstrated that similar compounds led to increased expression of pro-apoptotic factors and reduced tumor cell viability. The specific compound under review has not been extensively studied in this context; however, its structural analogs suggest a potential for similar effects.
Antiinflammatory Effects
The anti-inflammatory activity of pyridine derivatives is well-documented. Compounds that inhibit phosphodiesterase (PDE) enzymes, particularly PDE4, have shown promise in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). PDE4 inhibitors reduce the levels of inflammatory mediators such as cytokines and chemokines. The compound may share this mechanism due to its structural similarities with known PDE inhibitors.
Neuroprotective Properties
Research into neuroprotective agents has highlighted the role of compounds that modulate neurotransmitter levels, particularly those affecting GABAergic transmission. Some benzimidazole derivatives have demonstrated the ability to enhance GABA levels in the brain, suggesting potential for treating neurological disorders. While direct studies on the specific compound are lacking, its components align with existing literature indicating neuroprotective capabilities.
Case Studies
- Antitumor Efficacy : A study on related benzimidazole derivatives showed significant cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range. This suggests that similar compounds could be explored for their antitumor potential.
- Inflammation Models : In vivo models using PDE4 inhibitors demonstrated reduced airway hyperreactivity and improved lung histology in asthmatic mice, indicating that compounds like this compound may also exert beneficial effects in inflammatory conditions.
- Neuroprotection Studies : Experimental data showed that certain pyridine derivatives increased GABA levels significantly without neurotoxicity, supporting their potential use as therapeutic agents in epilepsy and anxiety disorders.
Scientific Research Applications
Structural Characteristics
The compound consists of a pyridine ring substituted with a methoxy group and a benzimidazole moiety linked through a pyrrolidine unit. Its molecular formula is C₁₈H₁₈N₄O, and it has a molecular weight of approximately 306.37 g/mol. The presence of multiple functional groups allows for diverse interactions with biological targets.
Anticancer Activity
One of the most promising applications of (2-methoxypyridin-3-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone is its potential as an anticancer agent. Research indicates that compounds with similar structures can inhibit mitochondrial oxidative phosphorylation, leading to reduced energy production in tumor cells, thereby inhibiting their proliferation .
Enzyme Inhibition
The compound may interact with various enzymes, potentially acting as an inhibitor. For instance, structural analogs have demonstrated effectiveness against kinases involved in cancer progression, suggesting that this compound could be optimized for similar applications .
Neurological Applications
Given its structural similarities to known neuroactive compounds, there is potential for this compound to exhibit neuroprotective effects or modulate neurotransmitter systems. Further studies are needed to explore these possibilities fully.
Case Studies and Research Findings
Q & A
Q. How can researchers design a synthetic pathway for this compound, considering its structural complexity?
The synthesis of this compound requires strategic planning due to its pyrrolidine, benzoimidazole, and methoxypyridine moieties. A plausible route involves:
- Step 1 : Synthesis of the pyrrolidine-benzoimidazole subunit via cyclization of 2-methylbenzimidazole with a substituted pyrrolidine precursor (e.g., using Buchwald–Hartwig amination conditions) .
- Step 2 : Functionalization of the 2-methoxypyridine ring via Friedel-Crafts acylation or nucleophilic substitution .
- Step 3 : Coupling the two subunits using a ketone-forming reaction (e.g., via a carbodiimide-mediated coupling or acylation with activated carbonyl intermediates) .
Key Considerations : Optimize reaction conditions (e.g., microwave-assisted synthesis for improved yield and reduced reaction time) and monitor intermediates using LC-MS .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify connectivity of the pyrrolidine, benzoimidazole, and pyridine groups. Pay attention to coupling constants in the pyrrolidine ring (e.g., 3J coupling for stereochemical assignment) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., CHNO) and detect isotopic patterns for halogenated impurities, if present .
- X-Ray Crystallography : Resolve stereochemistry and intermolecular interactions in the solid state (if crystals are obtainable) .
- HPLC-PDA : Assess purity (>95%) and identify byproducts from incomplete coupling reactions .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Enzyme Inhibition Assays : Test against kinases or proteases due to the benzoimidazole moiety’s affinity for ATP-binding pockets .
- Cytotoxicity Screening : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
- Solubility and Stability : Measure kinetic solubility in PBS and stability in simulated physiological conditions (pH 7.4, 37°C) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be conducted to optimize this compound’s bioactivity?
- Substitution Patterns : Replace the 2-methyl group on the benzoimidazole with bulkier substituents (e.g., trifluoromethyl) to enhance target binding .
- Pyrrolidine Modifications : Introduce chiral centers or substituents (e.g., fluorine) to improve metabolic stability .
- Pyridine Variants : Compare 2-methoxy vs. 3-methoxy configurations to assess steric and electronic effects on activity .
Methodology : Synthesize analogs, perform dose-response assays, and correlate activity with computational docking (e.g., AutoDock Vina) to identify critical binding interactions .
Q. What experimental strategies can resolve discrepancies in biological activity data across different assays?
- Dose-Response Curves : Use Hill slope analysis to distinguish between partial agonism, antagonism, or non-specific toxicity .
- Off-Target Profiling : Screen against a panel of unrelated targets (e.g., GPCRs, ion channels) to rule out promiscuity .
- Metabolite Identification : Perform LC-MS/MS to detect degradation products or active metabolites that may confound results .
Q. How can the compound’s mechanism of action be elucidated using advanced techniques?
- Cellular Thermal Shift Assay (CETSA) : Identify target proteins by measuring thermal stabilization upon compound binding .
- RNA Sequencing : Profile transcriptomic changes in treated cells to map affected pathways (e.g., apoptosis, cell cycle) .
- Cryo-EM or X-Ray Co-Crystallization : Resolve compound-target complexes at atomic resolution to guide rational design .
Methodological Considerations
Q. What statistical approaches are appropriate for analyzing SAR or dose-response data?
- ANOVA with Tukey’s Post Hoc Test : Compare means across multiple analogs or concentrations .
- Principal Component Analysis (PCA) : Reduce dimensionality in datasets with numerous variables (e.g., substituent properties, IC values) .
- QSAR Modeling : Use partial least squares (PLS) regression to predict activity based on molecular descriptors (e.g., logP, polar surface area) .
Q. How can researchers address low solubility or stability in biological assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
